molecular formula C17H8Br2F3N3O4S B15039228 (5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one

(5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15039228
M. Wt: 567.1 g/mol
InChI Key: KZVBCTHFSRFDKR-VZUCSPMQSA-N
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Description

(5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, bromination, nitration, and other functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene and phenoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Halogen substitution reactions can occur at the bromine sites, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group produces corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activity can be explored for developing new pharmaceuticals or agrochemicals. Its structural features may interact with biological targets, leading to various therapeutic effects.

Medicine

Research into the compound’s medicinal properties could reveal potential applications in treating diseases. Its unique structure may offer advantages over existing drugs in terms of efficacy and selectivity.

Industry

In the industrial sector, the compound may find use in materials science, such as developing new polymers or coatings with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups may bind to active sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-thioxoimidazolidin-4-one: Similar structure with a thioxo group instead of sulfanylidene.

    (5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-oxoimidazolidin-4-one: Similar structure with an oxo group instead of sulfanylidene.

Uniqueness

The uniqueness of (5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H8Br2F3N3O4S

Molecular Weight

567.1 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H8Br2F3N3O4S/c18-9-3-7(5-11-15(26)24-16(30)23-11)4-10(19)14(9)29-13-2-1-8(17(20,21)22)6-12(13)25(27)28/h1-6H,(H2,23,24,26,30)/b11-5+

InChI Key

KZVBCTHFSRFDKR-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=S)N3)Br

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)N3)Br

Origin of Product

United States

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